Borthiin Borthiin Borthiin is an inorganic heterocyclic compound and an inorganic aromatic compound.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1794706
InChI: InChI=1S/B3S3/c1-4-2-6-3-5-1
SMILES: [B]1S[B]S[B]S1
Molecular Formula: B3S3
Molecular Weight: 128.6 g/mol

Borthiin

CAS No.:

Cat. No.: VC1794706

Molecular Formula: B3S3

Molecular Weight: 128.6 g/mol

* For research use only. Not for human or veterinary use.

Borthiin -

Specification

Molecular Formula B3S3
Molecular Weight 128.6 g/mol
Standard InChI InChI=1S/B3S3/c1-4-2-6-3-5-1
Standard InChI Key VQLDLWSTKKHZDB-UHFFFAOYSA-N
SMILES [B]1S[B]S[B]S1
Canonical SMILES [B]1S[B]S[B]S1

Introduction

Chemical Structure and Properties

Molecular Structure

Borthiin exhibits a planar, six-membered ring structure with alternating boron and sulfur atoms. Each boron atom forms covalent bonds with two sulfur atoms, creating a cyclic arrangement similar to benzene but with different electronic properties due to the heterogeneity of its constituent atoms.

The B-S bonds in borthiin contribute to its structural stability and chemical behavior. The cyclic trimeric form gives rise to a delocalized π-electron system, which influences its aromaticity and reactivity patterns. This structural configuration has been of particular interest to researchers studying inorganic aromatic systems.

Physical and Chemical Properties

Borthiin possesses distinctive physical and chemical properties that derive from its unique molecular structure:

PropertyDescription
AppearanceNot extensively documented in available literature
Molecular FormulaB₃S₃
Molecular Weight128.6 g/mol
StructureCyclic trimeric form with alternating B and S atoms
Bond CharacterCovalent B-S bonds with potential for π-electron delocalization
AromaticityExhibits aromatic character confirmed by NICS studies
StabilityStable under standard conditions but reactive toward specific reagents
SolubilityLimited information in available literature

The compound's electronic properties are of particular significance, as they influence its reactivity and potential applications. The π-electron system contributes to its aromaticity, which has been studied using computational methods such as the nucleus independent chemical shift (NICS) approach .

History and Discovery

First Synthesis and Reporting

Borthiin was first reported in the scientific literature in 1953 by researchers Wiberg and Sturm, who successfully synthesized the compound through reactions involving boron trihalides and hydrogen sulfide. This pioneering work established the foundation for subsequent research into the chemistry of boron-sulfur compounds.

The initial synthesis and characterization of borthiin represented an important advancement in inorganic chemistry, particularly in the field of heterocyclic boron compounds. By demonstrating the feasibility of creating stable boron-sulfur rings, Wiberg and Sturm opened new avenues for exploration in this chemical domain .

Development of Research Interest

Following its discovery, borthiin gradually attracted interest from researchers investigating the chemistry of main group elements. As analytical techniques and computational methods advanced, scientists gained better tools for studying the compound's structure, properties, and potential applications.

In recent decades, there has been renewed interest in borthiin, particularly in the context of theoretical studies examining its electronic structure, aromaticity, and interactions with other molecules. This revival of research activity reflects broader trends in materials science and the search for novel compounds with useful properties .

Theoretical Studies and Computational Analysis

Density Functional Theory Investigations

Significant theoretical work has been conducted to understand borthiin's electronic structure and properties using density functional theory (DFT). In particular, studies have employed the B3LYP/6-311G(d,p) level of theory to investigate the compound's interactions with small molecules such as H₂ and H₂O .

These computational analyses have provided valuable insights into:

  • Binding energies of complexes formed between borthiin and small molecules

  • Structural changes that occur upon complexation

  • Changes in chemical hardness values during molecular interactions

Such theoretical studies are essential for understanding the fundamental behavior of borthiin at the molecular level, complementing experimental investigations and guiding potential applications.

Aromaticity Studies

The aromaticity of borthiin has been studied using the nucleus independent chemical shift (NICS) method, which provides a computational measure of the magnetic properties associated with aromatic systems . These studies help to characterize the extent of π-electron delocalization in the B₃S₃ ring and compare it with other aromatic compounds.

Results from NICS calculations contribute to the understanding of borthiin's electronic structure and its relationship to chemical reactivity. The aromatic character of borthiin distinguishes it from non-aromatic boron-sulfur compounds and influences its stability and reaction patterns .

Molecular Interactions with Small Molecules

Interactions with Hydrogen

Research has examined the interactions between borthiin and hydrogen (H₂) molecules using density functional theory. These studies have analyzed the strength of the weak interactions that occur, providing insights into potential applications in hydrogen storage or catalysis .

Key findings from these investigations include:

  • Calculated binding energies of borthiin-H₂ complexes

  • Analysis of structural changes upon H₂ complexation

  • Topological properties according to the "Atoms in Molecules" theory by Bader

  • Factors influencing the strength of interaction between borthiin and H₂

The vibrational frequencies and intensities of the B-H stretching bands have also been calculated, offering additional data on the nature of these molecular interactions .

Interactions with Water

Similar theoretical studies have explored the interactions between borthiin and water (H₂O) molecules. These investigations have compared the strength of borthiin-H₂O interactions with borthiin-H₂ interactions, highlighting differences in binding energies and structural effects .

The Natural Bond Orbital (NBO) analysis has been applied to understand the factors influencing the strength of interaction between borthiin and H₂O molecules. This approach provides detailed information about the electronic distribution and bonding characteristics in the resulting complexes .

InteractionBinding EnergyStructural ChangesAnalysis Methods
Borthiin-H₂Calculated with BSSE correctionChanges in B-S bond lengths and anglesAIM, NBO analyses
Borthiin-H₂OCalculated with BSSE correctionDifferent pattern of structural modificationAIM, NBO analyses

The basis set superposition error (BSSE) corrections have been applied to ensure accurate calculation of binding energies in these studies .

Comparison with Similar Compounds

Relationship to Boroxine

Borthiin is considered an analog of boroxine, with sulfur atoms replacing the oxygen atoms in the cyclic structure. While boroxine (B₃O₃) has been widely studied for its applications in catalysis, borthiin (B₃S₃) exhibits different electronic properties and reactivity due to the larger atomic radius and different electronegativity of sulfur compared to oxygen.

The comparison between borthiin and boroxine provides valuable insights into the effects of changing the heteroatom in these cyclic boron compounds. These differences influence potential applications and help researchers understand structure-property relationships in heterocyclic inorganic chemistry.

Other Related Compounds

Several other compounds share structural similarities with borthiin:

CompoundCompositionUnique FeaturesComparison to Borthiin
BoroxineB₃O₃Composed of boron and oxygen; widely studied for catalysisOxygen versus sulfur heteroatoms
BorazineB₃N₃H₆Known as "inorganic benzene," features alternating boron and nitrogen atomsDifferent electronic properties due to N-H groups
ThioborazineB₃N₃S₃H₃Analogous to borazine but contains sulfurContains both nitrogen and sulfur heteroatoms
FluoroboroxineB₃O₃F₃Fluorinated variant of boroxineDifferent substitution pattern

Borthiin's uniqueness lies in its sulfur content and cyclic trimeric structure, distinguishing it from other similar compounds that primarily feature oxygen or nitrogen in their frameworks. This difference contributes to its distinct chemical behavior and potential applications in various fields of chemistry.

Current Research Directions

Derivatives and Modified Structures

Current research has focused on derivatives of borthiin, where substituents are introduced to modify its electronic and chemical properties. These studies aim to enhance or alter the compound's aromaticity and reactivity for specific applications, creating a family of related compounds with tailored characteristics.

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